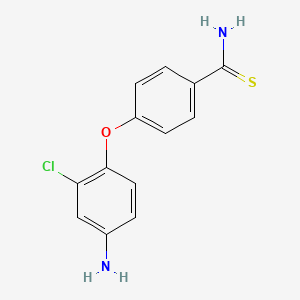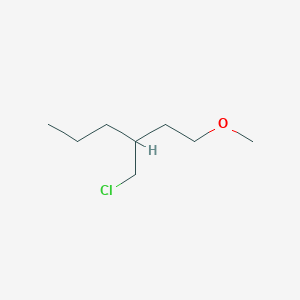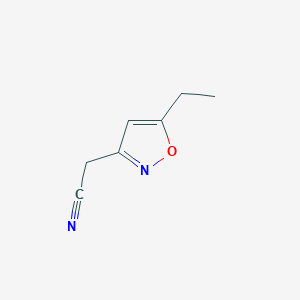
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide is a chemical compound with the molecular formula C13H11ClN2OS and a molecular weight of 278.76 g/mol . This compound is characterized by its aromatic structure, which includes a primary amine group, a chlorophenoxy group, and a carbothioamide group . It is commonly used in proteomics research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide typically involves the reaction of 4-amino-2-chlorophenol with benzene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Amino-2-chlorophenoxy)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-(4-Amino-2-chlorophenoxy)benzene-1-sulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
Uniqueness
4-(4-Amino-2-chlorophenoxy)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbothioamide group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications .
Propriétés
Formule moléculaire |
C13H11ClN2OS |
|---|---|
Poids moléculaire |
278.76 g/mol |
Nom IUPAC |
4-(4-amino-2-chlorophenoxy)benzenecarbothioamide |
InChI |
InChI=1S/C13H11ClN2OS/c14-11-7-9(15)3-6-12(11)17-10-4-1-8(2-5-10)13(16)18/h1-7H,15H2,(H2,16,18) |
Clé InChI |
NBCRHMKSKSLFQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=S)N)OC2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)


![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)




![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)



